molecular formula C17H12F3N3O2S B2830723 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034392-44-2

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2830723
CAS RN: 2034392-44-2
M. Wt: 379.36
InChI Key: FKPWMEMNWJEHAW-UHFFFAOYSA-N
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Description

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

Research has demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This study highlights the versatility of thiophene-based compounds in synthesizing a wide range of heterocyclic compounds, which are crucial in pharmaceutical chemistry and material science (Mohareb et al., 2004).

Celecoxib Derivatives as Potential Therapeutic Agents

A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives of celecoxib showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These findings suggest that modifications of the benzamide structure can lead to compounds with diverse biological activities, indicating a pathway for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Synthesis and Characterization of Pyrazole Derivatives

A novel pyrazole derivative was synthesized and characterized, demonstrating the potential for such compounds in material science and pharmaceutical research. The detailed characterization includes elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and single crystal X-ray diffraction studies. This research underlines the importance of structural analysis in understanding the properties of novel compounds (Kumara et al., 2018).

Facile Synthesis of Thiophene Carboxamides

The Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, highlighting a method for creating compounds that may possess electronic and nonlinear optical properties. This approach indicates the relevance of such compounds in developing materials with specific electronic characteristics (Ahmad et al., 2021).

Histone Deacetylase Inhibition

A compound was designed and evaluated for its selectivity in inhibiting histone deacetylases, showing promise as an anticancer drug. This research underscores the potential of benzamide derivatives in the development of targeted cancer therapies (Zhou et al., 2008).

properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-13-3-1-11(2-4-13)16(24)23-9-14-15(22-7-6-21-14)12-5-8-26-10-12/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPWMEMNWJEHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

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